molecular formula C14H9Cl2NO2 B600940 Chlorthalidone Impurity G CAS No. 16289-13-7

Chlorthalidone Impurity G

Cat. No.: B600940
CAS No.: 16289-13-7
M. Wt: 294.1 g/mol
InChI Key: SXUJTBDUNKPITB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Chlorthalidone Impurity G interacts with several biomolecules, including enzymes and proteins. It inhibits the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney . This inhibition prevents the reabsorption of sodium and chloride, leading to a reduction in plasma volume and cardiac output . It also inhibits carbonic anhydrase (CA), including the isoforms CAVB, VII, IX, XII, and XIII .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . It also affects cellular metabolism by preventing the reabsorption of sodium and chloride .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression . It inhibits the Na+/Cl- cotransporter, preventing the reabsorption of sodium and chloride . It also inhibits carbonic anhydrase, which may mediate its sustained vasodilatory activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Dietary administration of chlorthalidone (8 mg per animal per day) reduces arterial hypertension and prevents or reduces ventricular hypertrophy in DOCA-salt hypertensive rats .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, including the Na+/Cl- cotransporter and carbonic anhydrase

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Chlorthalidone Impurity G involves the synthesis of the compound through specific chemical reactions. The process typically includes the reaction of 3,4-dichlorobenzoyl chloride with phthalimide in the presence of a base, followed by hydrolysis to yield the desired impurity .

Industrial Production Methods

Industrial production methods for this compound are designed to be feasible on a large scale and ensure high purity of the product. These methods often involve optimized reaction conditions and purification steps to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Chlorthalidone Impurity G undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction can lead to the formation of dechlorinated products .

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-3-hydroxy-2H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO2/c15-11-6-5-8(7-12(11)16)14(19)10-4-2-1-3-9(10)13(18)17-14/h1-7,19H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUJTBDUNKPITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675763
Record name 3-(3,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16289-13-7
Record name 3-(3,4-Dichlorophenyl)-3-hydroxyphthalimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016289137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,4-DICHLOROPHENYL)-3-HYDROXYPHTHALIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYL26UC6Q7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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